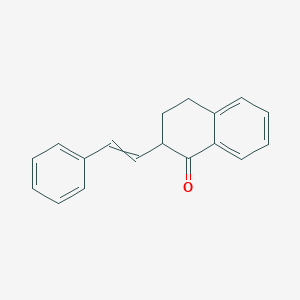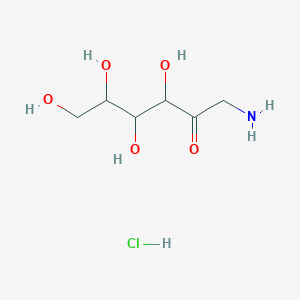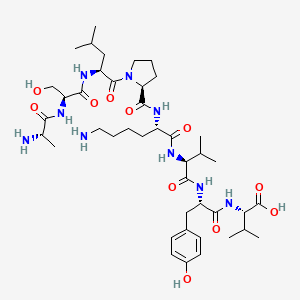![molecular formula C19H28O6 B12523892 Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate CAS No. 798557-95-6](/img/structure/B12523892.png)
Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a methoxy group, an oxobutoxy group, and a phenoxy group attached to a heptanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate typically involves a multi-step process. The starting materials include 4-methoxyphenol, 4-oxobutyric acid, and heptanoic acid. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product. Common synthetic routes may involve esterification, etherification, and condensation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxobutoxy group can be reduced to form a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-[2-(4-hydroxy-4-oxobutoxy)phenoxy]heptanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 7-[2-(4-methoxy-4-hydroxybutoxy)phenoxy]heptanoate: Similar structure but with a hydroxyl group on the butoxy chain.
Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]octanoate: Similar structure but with an octanoate backbone instead of a heptanoate backbone.
Uniqueness
Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate is unique due to its specific combination of functional groups and its heptanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
798557-95-6 |
|---|---|
Fórmula molecular |
C19H28O6 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate |
InChI |
InChI=1S/C19H28O6/c1-22-18(20)12-5-3-4-8-14-24-16-10-6-7-11-17(16)25-15-9-13-19(21)23-2/h6-7,10-11H,3-5,8-9,12-15H2,1-2H3 |
Clave InChI |
PEMHOKOFIKRKSC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCOC1=CC=CC=C1OCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12523816.png)

![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)
![Dichlorobis[(2-fluorophenyl)methyl]stannane](/img/structure/B12523863.png)
![7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide](/img/structure/B12523867.png)




![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![Phenol, 4-[3-(trifluoromethyl)nonyl]-](/img/structure/B12523917.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)
